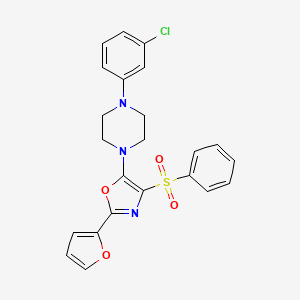

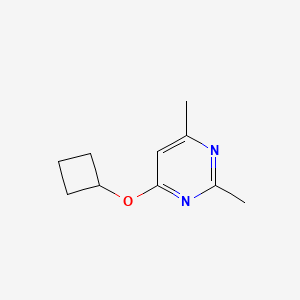

![molecular formula C24H19ClN6O3 B2538645 N-(2-氯-4-甲基苯基)-2-{8-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基}乙酰胺 CAS No. 1112306-31-6](/img/structure/B2538645.png)

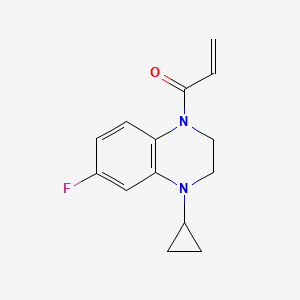

N-(2-氯-4-甲基苯基)-2-{8-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine" is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for exhibiting affinity to A1 adenosine receptors. These compounds are structurally related to purines and have been explored for various biological activities, including antiaggregating and antimicrobial properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of related compounds has been reported using reactions with isothiocyanate, amines, and other reagents in solvents like dry tetrahydrofuran . The choice of substituents at different positions on the pyrazolo[3,4-d]pyrimidine core can significantly influence the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of non-covalent interactions, which can include hydrogen bonds, van der Waals interactions, and steric effects. These interactions are crucial for the stability and biological activity of the compounds. Techniques such as single crystal X-ray diffraction and quantum chemical calculations are employed to study these interactions and the overall molecular structure .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by the presence of various functional groups. For example, the presence of a chlorophenyl group can enhance the activity at A1 adenosine receptors, as seen in related compounds . The reactivity can also be tailored by introducing different substituents, which can lead to a variety of biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular

科学研究应用

抗菌活性

该化合物已被研究其抗菌特性。 Uwabagira 等人在一项研究中发现,N-(2-氯-4-甲基苯基)-2-{8-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基}乙酰胺在体外对金黄色葡萄球菌和紫红色杆菌均表现出抗菌活性 。进一步的研究可以探索其作为新型抗菌剂的潜力。

噻唑化学

该化合物是通过 Hantzsch 噻唑合成法合成的,该方法是合成噻唑衍生物的首选方法。噻唑在药物开发中起着至关重要的作用,几种药物都源于此骨架。 例如,磺胺噻唑(一种抗菌剂)、阿巴芬净(一种抗真菌剂)、抗逆转录病毒药物(如利托那韦)和抗肿瘤药(如博来霉素和噻唑呋喃) 。研究其构效关系可以导致新型药物候选物的发现。

抗病毒潜力

鉴于基于噻唑的药物在对抗 HIV 感染方面的成功,探索该化合物的抗病毒潜力是合理的。 硝唑尼特是一种上市的抗菌药物,已证明对幽门螺旋杆菌有效,并且对甲硝唑没有交叉耐药性 。研究 N-(2-氯-4-甲基苯基)-2-{8-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基}乙酰胺是否表现出类似的抗病毒作用可能具有价值。

抗癌特性

噻唑衍生物在癌症治疗方面表现出希望。 例如,达布非隆是一种上市的抗炎药,可以抑制肺癌细胞生长 。研究该化合物对癌细胞系的影响及其作用机制可以揭示其作为抗癌剂的潜力。

高血压和过敏

噻唑也已被探索用于治疗高血压和过敏。 研究 N-(2-氯-4-甲基苯基)-2-{8-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基}乙酰胺是否会影响这些疾病可以提供宝贵的见解 。

作用机制

Target of action

Compounds with similar structures often target proteins involved in cell signaling, such as kinases or G-protein coupled receptors. The specific target would depend on the exact structure of the compound and the cellular context .

Mode of action

These compounds might interact with their targets by binding to the active site or a regulatory site of the protein, thereby modulating its activity. This could result in the activation or inhibition of the protein’s function .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the target is a kinase, the compound could affect signaling pathways involved in cell growth and proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds would depend on their chemical properties, such as solubility and stability. These properties could influence the bioavailability of the compound .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cell behavior .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN6O3/c1-14-5-8-16(9-6-14)21-27-23(34-29-21)17-4-3-11-30-22(17)28-31(24(30)33)13-20(32)26-19-10-7-15(2)12-18(19)25/h3-12H,13H2,1-2H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPUAYHXZYLRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)

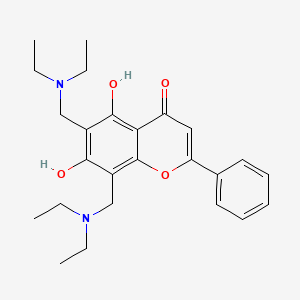

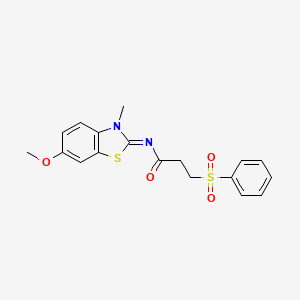

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2538564.png)

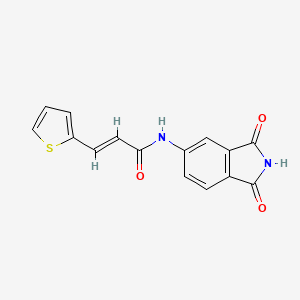

![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)

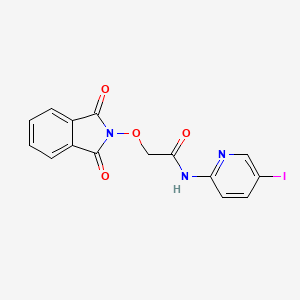

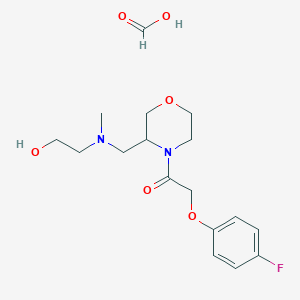

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)

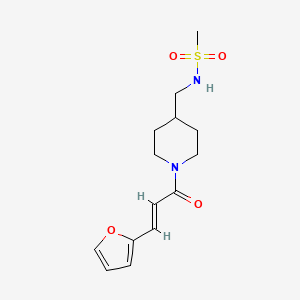

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)